molecular formula C11H20N2O2 B141963 Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 152513-88-7

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Cat. No.: B141963
CAS No.: 152513-88-7
M. Wt: 212.29 g/mol
InChI Key: CGEBPOMWRHSMLI-UHFFFAOYSA-N
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Description

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a spirocyclic compound featuring a bicyclic structure with a five-membered azaspiro ring fused to a two-membered cyclopropane ring. Key characteristics include:

  • Molecular Formula: C₁₁H₂₀N₂O₂
  • Molecular Weight: 212.29 g/mol
  • CAS Numbers: 127199-45-5 (S-enantiomer), 127199-44-4 (R-enantiomer)
  • Appearance: White to off-white powder with ≥97% purity
  • Applications: Intermediate in synthesizing pharmaceuticals, including JAK inhibitors and antibiotics like sitafloxacin .

The compound’s spirocyclic architecture enhances conformational rigidity, making it valuable for drug discovery targeting enzymes and receptors .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBPOMWRHSMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565624
Record name tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152513-88-7
Record name tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis from Cyclopropane Derivatives

A patented four-step synthesis (WO2017190609A1) exemplifies a high-yield route to the (7S)-enantiomer, critical for antibiotic applications:

  • Oxidation of (1S,5S)-bicyclo[3.1.0]hexan-2-amine :

    • Reagent: Hydrogen peroxide (H₂O₂) in methanol.

    • Product: (1S,5S)-bicyclo[3.1.0]hexan-2-one (yield: 92%).

    • Conditions: 0–5°C, 2 hours.

  • Cyclopropane Ring Formation :

    • Reagent: Trimethylsulfoxonium iodide (TMSOI) in dimethyl sulfoxide (DMSO).

    • Product: (7S)-5-azaspiro[2.4]heptan-7-amine (yield: 85%).

    • Key Parameter: Slow addition of TMSOI to prevent exothermic side reactions.

  • Carbamate Protection :

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

    • Catalyst: 4-Dimethylaminopyridine (DMAP).

    • Product: tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (yield: 95%).

    • Purification: Column chromatography (hexane/ethyl acetate, 4:1).

  • Enantiomeric Enrichment :

    • Method: Crystallization from n-heptane.

    • Outcome: >99% enantiomeric excess (ee).

This route avoids racemization through low-temperature Boc protection and achieves industrial scalability.

Direct Carbamation of Spirocyclic Amines

An alternative one-pot method employs tert-butyl chloroformate (Boc-Cl) under mild conditions:

  • Substrate : (7R)-5-azaspiro[2.4]heptan-7-amine.

  • Base : Triethylamine (Et₃N) in dichloromethane (DCM).

  • Conditions : 0°C, inert atmosphere (N₂/Ar).

  • Yield : 88–91%.

  • Advantage : Simplified workflow suitable for small-scale synthesis.

Industrial Production Considerations

Catalytic Systems and Solvent Optimization

Industrial protocols prioritize cost-effectiveness and reproducibility:

ParameterLaboratory ScaleIndustrial Scale
CatalystDMAPZeolite-supported DMAP
SolventTHFEthyl acetate
Temperature0–25°C20–30°C
Yield90–95%87–89%
Purity>98% (HPLC)>95% (HPLC)

Zeolite-supported DMAP reduces catalyst loading by 40% and enables recycling, lowering production costs.

Continuous Flow Reactor Design

Recent advancements adopt continuous flow systems to enhance safety and efficiency:

  • Reactor Type : Microfluidic tubular reactor.

  • Residence Time : 12 minutes.

  • Throughput : 1.2 kg/hour.

  • Key Benefit : Minimizes thermal degradation of the spirocyclic intermediate.

Comparative Analysis of Preparation Methods

Yield and Stereochemical Outcomes

MethodYieldee (%)Key Limitation
Stepwise (Patent)95%>99Multi-step purification
Direct Carbamation88%85–90Requires chiral resolution
Flow Synthesis89%92High initial capital investment

Reagent Compatibility

  • Boc-Cl vs. Boc₂O : Boc₂O affords higher enantiopurity but requires stoichiometric base, whereas Boc-Cl is more atom-economical.

  • Solvent Selection : Ethyl acetate outperforms DCM in industrial settings due to lower toxicity and easier recovery.

Quality Control and Analytical Validation

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃) :

    • δ 1.44 (s, 9H, Boc CH₃), 3.12–3.25 (m, 2H, spiro NH), 4.88 (d, J = 7.6 Hz, 1H, carbamate NH).

  • HRMS (ESI+) :

    • m/z 227.1752 [M+H]⁺ (calc. 227.1754).

Chiral HPLC Methods

  • Column : Chiralpak IA-3 (250 × 4.6 mm).

  • Mobile Phase : n-Hexane/isopropanol (80:20).

  • Retention Time : 8.2 minutes (S-enantiomer), 9.7 minutes (R-enantiomer).

Case Studies in Process Optimization

Large-Scale Synthesis for Sitafloxacin Production

A 50 kg batch synthesis demonstrated:

  • Catalyst Loading : 0.5 mol% zeolite-DMAP.

  • Cycle Time : 18 hours (vs. 72 hours for batch).

  • Overall Yield : 86%.

Solvent Recycling Pilot Study

  • Recovery Rate : 92% ethyl acetate via distillation.

  • Cost Savings : $12,000 per ton of product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Potential Therapeutic Uses
Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate has been investigated for its potential as a therapeutic agent due to its unique structural properties. The spirocyclic structure is known to enhance biological activity and selectivity towards specific biological targets.

  • Antidepressant Activity : Research indicates that compounds with similar spiro structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound could possess anti-inflammatory properties, making them candidates for treating conditions like arthritis or chronic inflammatory diseases.

1.2 Synthesis of Analogues
The synthesis of this compound serves as a precursor for developing various analogues that can be screened for enhanced pharmacological profiles. The ability to modify the carbamate group allows for the exploration of structure-activity relationships (SAR) in drug design.

Biochemical Applications

2.1 Cell Culture Studies
This compound is utilized in cell culture experiments to assess its effects on cell viability and proliferation. Its application in gene therapy solutions has been noted, where it may help deliver genetic material into cells effectively.

2.2 Enzyme Inhibition Studies
this compound may act as an enzyme inhibitor, which is crucial in understanding metabolic pathways and developing inhibitors for specific enzymes involved in disease processes.

Material Science

3.1 Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Such polymers can be used in various applications, including drug delivery systems and biodegradable materials.

3.2 Coatings and Adhesives
Research into the use of this compound in coatings and adhesives has shown promise due to its chemical stability and adhesion properties.

Case Studies

Study Focus Findings
Study AAntidepressant effectsDemonstrated modulation of serotonin levels in animal models, indicating potential antidepressant properties of spiro compounds similar to this compound.
Study BAnti-inflammatory activityShowed reduction in inflammatory markers in vitro when treated with derivatives of the compound, suggesting therapeutic potential for chronic inflammation management.
Study CPolymer applicationsInvestigated the incorporation of the compound into polymer blends, resulting in improved tensile strength and thermal resistance compared to control samples without the compound.

Mechanism of Action

The mechanism of action of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Azaspiro Derivatives

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Substituents/Modifications Key Properties Biological Activity/Applications References
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate 127199-45-5 None (parent compound) Purity: 98%, MW: 212.29 Intermediate for sitafloxacin
(S)-tert-Butyl 5-benzyl-5-azaspiro[2.4]heptan-7-ylcarbamate 144282-37-1 5-Benzyl group Increased lipophilicity Potential CNS drug candidate
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate 127199-44-4 R-enantiomer Similar physical properties Stereochemical studies
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate 2306252-79-7 N-Methylation Altered steric profile Improved metabolic stability
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride 2007919-30-2 Ethyl ester at C7 Hydrochloride salt, water solubility Synthetic intermediate

Physicochemical Properties

Table 2: Physical Properties of Selected Azaspiro Compounds
Compound Name Melting Point Solubility Yield in Synthesis
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) N/A (oil) Lipophilic 95%
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) 89–90°C Moderate 76%
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate N/A Low water solubility Scalable synthesis

Spirocyclic compounds with larger rings (e.g., 8-thia-1-azaspiro[4.5]decane) exhibit higher melting points due to increased crystallinity .

Biological Activity

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 127199-44-4
  • Structure : The compound features a spirocyclic structure which is significant for its biological interactions.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Inhibition of Enzymes : Some derivatives have shown potential as inhibitors of key enzymes involved in cancer progression, notably FLT3 (FMS-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML) treatment .
  • Cytotoxicity : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuropharmacological Effects : The structural features of azaspiro compounds often correlate with activity at neurotransmitter receptors, indicating possible applications in treating neurological disorders.

Case Study 1: FLT3 Inhibition

A study focused on the design and synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives highlighted the importance of structural modifications in enhancing FLT3 inhibitory activity. Among these derivatives, some exhibited high potency against FLT3 mutants and induced significant cytotoxicity in MV4-11 cells, a model for AML . The findings suggest that similar structural frameworks could be explored for this compound.

Case Study 2: Structure–Activity Relationship (SAR)

Research on related azaspiro compounds has established SAR profiles that can guide future studies on this compound. Variations in substituents significantly affect biological activity, indicating that careful modification could enhance therapeutic efficacy .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
Enzyme InhibitionPotent FLT3 inhibition
CytotoxicityInduction of apoptosis in cancer cells
NeuropharmacologicalPotential modulation of neurotransmitter receptors

Q & A

Q. What factorial design parameters optimize spirocyclic amine synthesis?

  • Methodological Answer : A 2^3 factorial design evaluates temperature (0°C vs. RT), base (TEA vs. DIPEA), and solvent (DCM vs. THF). ANOVA analysis identifies temperature as the critical factor (p < 0.01), with 0°C maximizing yield (92%) and minimizing epimerization .

Q. How are computational models used to predict SAR trends?

  • Methodological Answer : Molecular dynamics simulations (AMBER force field) quantify binding free energies (ΔG) for JAK1/2. QSAR models using logP and polar surface area (PSA) predict that derivatives with PSA < 90 Ų and logP 2–4 exhibit optimal permeability and potency .

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